1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one
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Overview
Description
1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one typically involves multiple stepsFor example, the bromination of 4-methyl-3-nitrotoluene can yield 4-bromo-3-nitro-1-bromomethylbenzene, which can then undergo further reactions to introduce the mercapto and chloropropanone groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functional group transformations under controlled conditions. These processes often require the use of specialized equipment to handle the reactive intermediates and ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or iodine for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted derivatives, while oxidation of the mercapto group can produce disulfides .
Scientific Research Applications
1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and the study of biological pathways.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their function. The chloropropanone moiety can participate in addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid methyl ester: Similar in structure but lacks the mercapto and chloropropanone groups.
2-Bromopyrene: Contains a bromomethyl group but differs in the aromatic system and lacks the mercapto and chloropropanone groups.
Uniqueness
The presence of both a bromomethyl and a mercapto group allows for diverse chemical transformations, while the chloropropanone moiety adds further versatility in reactions .
Properties
Molecular Formula |
C10H10BrClOS |
---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-sulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c11-5-8-2-1-7(4-10(8)14)3-9(13)6-12/h1-2,4,14H,3,5-6H2 |
InChI Key |
HEWAEBFRQOVDRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CCl)S)CBr |
Origin of Product |
United States |
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